![molecular formula C13H14Cl2O3 B1320960 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone CAS No. 884504-46-5](/img/structure/B1320960.png)
2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone
Overview
Description
“2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone” is a chemical compound with the molecular formula C13H14Cl2O3 . It has a molecular weight of 289.16 . The compound is characterized by its gold oil physical form .
Molecular Structure Analysis
The InChI code for “2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone” is 1S/C13H14Cl2O3/c14-10-4-1-3-9 (13 (10)15)11 (16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone” include a molecular weight of 289.16 and a physical form described as gold oil . Unfortunately, the retrieved data does not provide additional information on its boiling point, density, or other physical and chemical properties.Scientific Research Applications
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its dichlorophenyl moiety. It can serve as a precursor for synthesizing molecules with antimicrobial properties. Studies have shown that similar structures exhibit activity against a range of bacteria and fungi, including E. coli , S. aureus , and C. albicans .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKSNJIXSWYGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604612 | |
Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
CAS RN |
884504-46-5 | |
Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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